N-(butan-2-yl)-3,4,5-trimethoxybenzamide
Description
N-(Butan-2-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring and a secondary butyl (butan-2-yl) group attached to the amide nitrogen. The trimethoxybenzoyl moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity in anticancer, anti-inflammatory, and antimicrobial agents. The butan-2-yl substituent introduces steric bulk and lipophilicity, which may influence solubility, pharmacokinetics, and target binding.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-butan-2-yl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-6-9(2)15-14(16)10-7-11(17-3)13(19-5)12(8-10)18-4/h7-9H,6H2,1-5H3,(H,15,16) |
InChI Key |
JWLUKAKZUJQOKI-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-(butan-2-yl)-3,4,5-trimethoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis, physical properties, and biological activity.
Substituent Diversity and Structural Features
*TMB = trimethoxybenzamide
Key Observations :
- Aliphatic vs.
- Polarity: Cyanobenzimidazole () and 4-cyanophenyl () introduce polar nitrile groups, which may enhance solubility but reduce blood-brain barrier penetration.
- Hydrogen Bonding : The 2-hydroxybenzoyl group () provides hydrogen-bonding capacity, critical for target interactions in enzyme inhibition.
Key Observations :
- Yield Variability: Cyanobenzimidazole derivatives () achieve higher yields (72%) compared to hydroxybenzoyl analogs (33%, ), likely due to steric hindrance in the latter.
- Melting Points : Acrylamide derivatives with furan rings (e.g., 222–224°C in ) exhibit higher thermal stability than aliphatic analogs, reflecting crystallinity from planar aromatic systems.
Spectroscopic Data Comparison
¹H NMR Shifts (DMSO-d₆) :
- Trimethoxy Protons : All compounds show singlet resonances near δ 3.74–3.90 ppm for methoxy groups.
- Amide NH: Cyanobenzimidazole derivative (): δ 12.26 ppm (sharp singlet). Hydroxybenzoyl derivative (): δ 11.63 ppm (broad), indicating hydrogen bonding.
- Aromatic Protons :
¹³C NMR :
- Carbonyl (C=O) : Resonances at δ 164–166 ppm across all compounds.
- Trimethoxy Carbons : δ 56–60 ppm (OCH₃), consistent with electron-donating effects.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
